AMP-PNP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

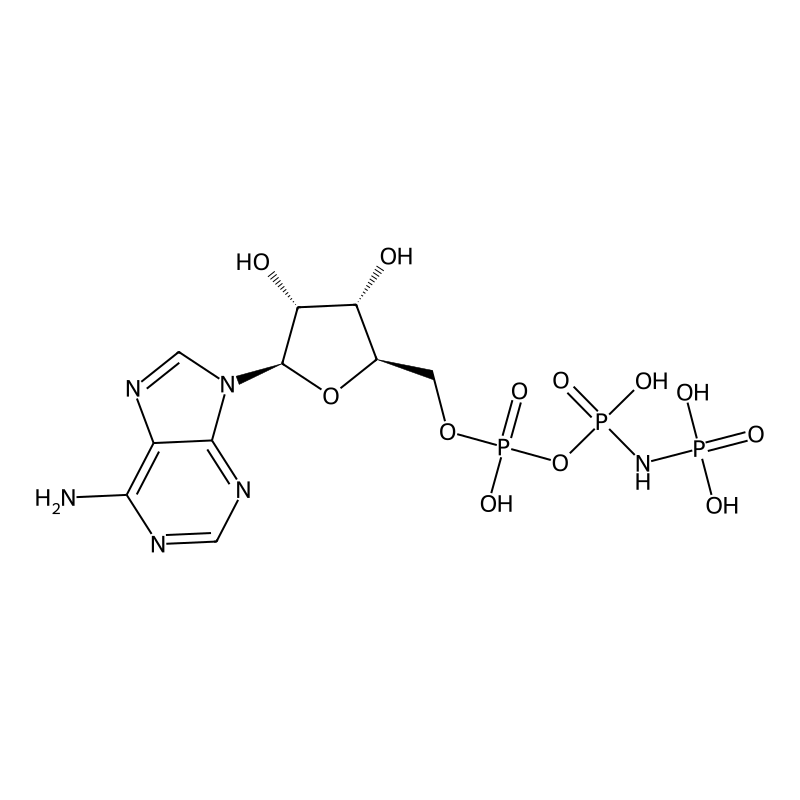

5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a structural and functional mimic of adenosine 5'-triphosphate (ATP). Its defining feature for procurement and experimental design is the substitution of the hydrolyzable β-γ phosphoanhydride oxygen with a stable imido (NH) group. This modification renders the molecule highly resistant to cleavage by most ATPases, allowing it to function as a competitive inhibitor that can lock enzymes in an ATP-bound conformational state without being consumed. This stability is the primary attribute driving its selection for studies of enzyme kinetics, structural biology, and the function of ATP-dependent proteins.

References

- [1] Korkhov VM, et al. Structure of AMP-PNP-bound vitamin B12 transporter BtuCD-F. Nature. 2012 Oct 18;490(7420):367-72.

- [2] Gourinath, S., et al. Crystal structure of human vaccinia-related kinase 1 in complex with AMP-PNP, a non-hydrolyzable ATP analog. Protein Science. 2019 Mar;28(3):584-593.

- [3] Yount, R. G., et al. Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P-N-P linkage. Biochemistry. 1971;10(13):2484-2489.

- [4] Penningroth, S. M., & Kirschner, M. W. Nucleotide binding and phosphorylation in microtubule assembly in vitro. J Mol Biol. 1977 Oct 25;115(4):643-73.

Substituting AMP-PNP with ATP is unsuitable for experiments designed to trap or analyze a stable pre-hydrolysis enzyme state, as ATP will be rapidly consumed, altering the system under study. Furthermore, other non-hydrolyzable analogs such as AMP-PCP (β,γ-methylene bridge) or slowly-hydrolyzable ATPγS (γ-thio substitution) are not direct replacements. The distinct chemical nature of the bridging group (imido -NH- vs. methylene -CH2- vs. sulfur) alters bond angles, charge distribution, and hydrogen bonding potential within the active site. This can lead to significant differences in binding affinity, the specific protein conformation induced, and downstream kinetic events, making the choice of analog a critical, non-interchangeable parameter for experimental reproducibility.

References

- [1] Scheffers, I. J., et al. The ATP- and AMP-PNP-bound forms of PAN are more effective in preventing protein aggregation. FEBS Lett. 2002 Aug 28;526(1-3):96-100.

- [2] Bagshaw, C. R., et al. The properties of adenosine-5′-(β,γ-methylenetriphosphate) and adenosine-5′-(β,γ-imidotriphosphate) as substrates and inhibitors of myosin. Biochem J. 1974 Dec;141(3):863-71.

- [3] Böhm, A., et al. Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Int. J. Mol. Sci. 2025, 26, 2525.

Induces Native-Like Pre-Hydrolysis Conformation Where Methylene Analog (AMP-PCP) Fails

In studies of the AAA+ ATPase p97, AMP-PNP was shown to stabilize the native-like pre-hydrolysis state, with the N-terminal domain (NTD) in an 'up' conformation. In a direct comparison using methyl-TROSY NMR, the spectrum of p97 bound to AMP-PNP closely resembled that of the slowly-hydrolyzing ATPγS. In contrast, the alternative non-hydrolyzable analog AMP-PCP induced a mix of conformations, with NTD peak positions averaged between the 'up' and 'down' states, indicating a non-native conformational equilibrium.

| Evidence Dimension | Protein Conformational State (via NMR Chemical Shifts) |

| Target Compound Data | AMP-PNP-bound p97 spectrum closely resembles the pre-hydrolysis state spectrum induced by ATPγS. |

| Comparator Or Baseline | AMP-PCP-bound p97 spectrum shows averaged peaks, indicating a mixture of conformations in fast exchange, more comparable to an ADP-bound state. |

| Quantified Difference | Qualitative but definitive difference in NMR spectra, demonstrating AMP-PNP stabilizes a single, pre-hydrolysis conformation while AMP-PCP does not. |

| Conditions | Methyl-TROSY NMR spectroscopy of p97-ND1L domain at 50 °C. |

For structural biology or biophysical studies requiring a stable and homogenous pre-hydrolysis state, AMP-PNP is a more reliable choice than AMP-PCP for this class of enzyme.

Alters Downstream Kinetics: Decelerates ADP Release from Kinesin by an Order of Magnitude vs. ATP

While AMP-PNP effectively mimics ATP binding to trap motor proteins, it does not perfectly replicate the kinetic consequences of that binding. In studies of two-headed kinesin, the binding of ATP to one motor domain greatly accelerates ADP release from the second head to a rate of 110–300 s⁻¹. However, when the non-hydrolyzable AMP-PNP binds, the rate of ADP release from the second head is only ~30 s⁻¹, approximately an order of magnitude slower.

| Evidence Dimension | Rate of ADP Release from Second Kinesin Head (s⁻¹) |

| Target Compound Data | ~30 s⁻¹ |

| Comparator Or Baseline | ATP: 110–300 s⁻¹ |

| Quantified Difference | 9 to 10-fold slower ADP release when AMP-PNP is bound compared to ATP. |

| Conditions | Biochemical assays of two-headed kinesin motor protein ATPase cycle. |

This demonstrates AMP-PNP is a tool to slow down and isolate specific steps of an enzymatic cycle, but it is not a kinetically identical substitute for ATP, a critical distinction for procurement in mechanistic studies.

Enables Stable Enzyme-Substrate Complex Formation by Resisting Hydrolysis

The primary value of AMP-PNP is its stability in systems where ATP would be rapidly turned over. The P-NH-P imido linkage is not a substrate for the nucleophilic attack that drives hydrolysis of ATP's P-O-P phosphoanhydride bond. For example, in the presence of the Type III restriction enzyme EcoP15I, ATP is hydrolyzed to fuel DNA sliding, and the reaction proceeds. In contrast, the addition of AMP-PNP leads to a stable enzyme-DNA complex where sliding does not occur, and dissociation happens directly from the binding site, demonstrating its function in trapping a pre-activity state.

| Evidence Dimension | Enzymatic Hydrolysis and Downstream Activity |

| Target Compound Data | Resists hydrolysis; traps enzyme in a stable, pre-activity complex. |

| Comparator Or Baseline | ATP is rapidly hydrolyzed, driving the enzymatic process (e.g., DNA sliding) to completion. |

| Quantified Difference | Qualitative difference between a stable, inhibited state (AMP-PNP) and a dynamic, reactive state (ATP). |

| Conditions | Assays involving ATP-dependent enzymes such as helicases, motor proteins, or kinases. |

This stability is the core procurement justification for any experiment needing to isolate an ATP-binding event from the subsequent hydrolysis and product release steps.

Structural Determination of ATP-Dependent Enzymes

For trapping ATP-binding proteins in a stable, pre-hydrolysis conformation required for high-resolution structural analysis by X-ray crystallography or cryo-electron microscopy. The evidence shows AMP-PNP can produce a more homogenous, native-like conformational state than other non-hydrolyzable analogs like AMP-PCP, which is critical for obtaining high-quality structural data.

Mechanistic Studies of ATPase Reaction Cycles

For isolating and studying individual steps of an ATP hydrolysis cycle, such as substrate binding or product release. As demonstrated with kinesin, AMP-PNP can uncouple ATP binding from subsequent kinetic steps, allowing for the measurement of specific transition rates (e.g., ADP release) that would be obscured during the rapid turnover with ATP.

Competitive Binding Assays for ATP-Site Inhibitors

As a stable competitive inhibitor to establish and validate assays for screening new ATP-competitive inhibitors. Because it binds to the active site but is not consumed, AMP-PNP provides a stable baseline for measuring the displacement of fluorescent probes or the Ki of test compounds without the complication of substrate depletion.

References

- [1] Böhm, A., et al. Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Int. J. Mol. Sci. 2025, 26, 2525.

- [2] Gourinath, S., et al. Crystal structure of human vaccinia-related kinase 1 in complex with AMP-PNP, a non-hydrolyzable ATP analog. Protein Science. 2019 Mar;28(3):584-593.

- [3] Schnitzer, M. J., & Block, S. M. Kinesin's processivity results from mechanical and chemical coordination between the ATP hydrolysis cycles of the two motor domains. The EMBO Journal. 2000, 19(23), 6527-6537.

- [4] Nath, S. & Alfindy, Y. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. Antimicrob Agents Chemother. 2017 Feb; 61(2): e01669-16.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

25612-73-1

Wikipedia

AMP-PNP

Dates

Explore Compound Types